- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

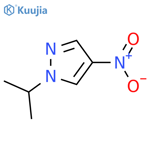

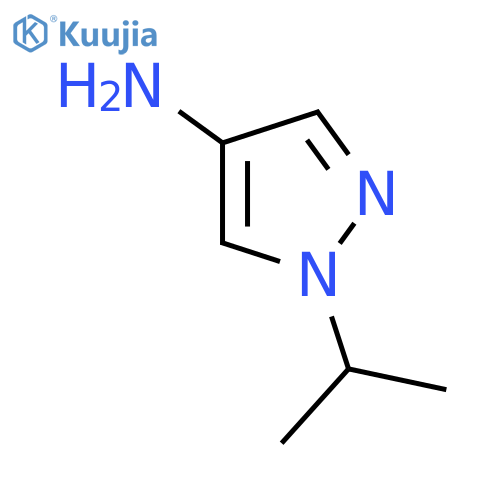

Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

97421-16-4 structure

Nome do Produto:1-(propan-2-yl)-1H-pyrazol-4-amine

1-(propan-2-yl)-1H-pyrazol-4-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Isopropyl-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine,1-(1-methylethyl)-

- 1-propan-2-ylpyrazol-4-amine

- 4-Amino-1-isopropyl-1h-pyrazole

- 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)

- 1-(propan-2-yl)-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine, 1-(1-methylethyl)-

- 1-Isopropyl-1H-pyrazol-4-ylamine

- 1-(methylethyl)pyrazole-4-ylamine

- 1-isopropylpyrazol-4-amine

- OEXNVHXUPNHOPP-UHFFFAOYSA-N

- 1-isopropyl-1H-pyrazole-4-amine

- 1-isopropyl-1 H-pyrazol-4-ylamine

- STK353364

- SBB026436

- SB13945

- MCU

- 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)

- (1-Isopropyl-1H-pyrazol-4-yl)amine

- 1-Isopropyl-4-aminopyrazole

- 4-Amino-1-isopropylpyrazole

- CS-W020015

- DS-0554

- 97421-16-4

- AKOS000205148

- AC-30775

- DTXSID00541640

- MFCD08700622

- SCHEMBL574538

- EN300-66235

- SY031838

- F2169-0267

-

- MDL: MFCD08700622

- Inchi: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3

- Chave InChI: OEXNVHXUPNHOPP-UHFFFAOYSA-N

- SMILES: N1N(C(C)C)C=C(N)C=1

Propriedades Computadas

- Massa Exacta: 125.09500

- Massa monoisotópica: 125.095297364g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 9

- Contagem de Ligações Rotativas: 1

- Complexidade: 92.3

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

- XLogP3: 0.3

- Superfície polar topológica: 43.8

Propriedades Experimentais

- Cor/Forma: Yellow to Brown Liquid

- Densidade: 1.1±0.1 g/cm3

- Ponto de Fusão: No data available

- Ponto de ebulição: 234.2°C at 760 mmHg

- Ponto de Flash: 95.4±19.8 °C

- Índice de Refracção: 1.566

- PSA: 43.84000

- LogP: 1.62740

- Pressão de vapor: 0.1±0.5 mmHg at 25°C

1-(propan-2-yl)-1H-pyrazol-4-amine Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261;P305+P351+P338

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:Keep in dark place,Inert atmosphere,Room temperature

1-(propan-2-yl)-1H-pyrazol-4-amine Dados aduaneiros

- CÓDIGO SH:2933199090

- Dados aduaneiros:

China Customs Code:

2933199090Overview:

2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(propan-2-yl)-1H-pyrazol-4-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188206-1g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95%+ | 1g |

$*** | 2023-05-04 | |

| Chemenu | CM188206-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95%+ | 10g |

$*** | 2023-05-04 | |

| Chemenu | CM188206-5g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95+% | 5g |

$359 | 2021-08-05 | |

| Chemenu | CM188206-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95+% | 10g |

$772 | 2021-08-05 | |

| Enamine | EN300-66235-0.1g |

1-(propan-2-yl)-1H-pyrazol-4-amine |

97421-16-4 | 95.0% | 0.1g |

$26.0 | 2025-03-21 | |

| Apollo Scientific | OR962707-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 98% | 10g |

£305.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU946-50mg |

1-(propan-2-yl)-1H-pyrazol-4-amine |

97421-16-4 | 97% | 50mg |

84.0CNY | 2021-07-14 | |

| abcr | AB469943-25 g |

1-Isopropyl-1H-pyrazol-4-amine; . |

97421-16-4 | 25g |

€1,084.50 | 2022-03-01 | ||

| Fluorochem | 037825-25g |

1-Isopropyl-1H-pyrazol-4-ylamine |

97421-16-4 | 95% | 25g |

£645.00 | 2022-03-01 | |

| TRC | B451560-500mg |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 500mg |

$ 135.00 | 2022-06-07 |

1-(propan-2-yl)-1H-pyrazol-4-amine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 15 psi, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 1 atm, 25 °C

Referência

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

Referência

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 5 h, rt

Referência

- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C

Referência

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol , Ethyl acetate ; 2 h, 3 atm, rt

Referência

- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Referência

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt

Referência

- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Referência

- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 35 psi, rt

Referência

- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 1 h, 15 psi, rt

Referência

- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Referência

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, rt

Referência

- Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 6 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referência

- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referência

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 1 min, 20 °C; 20 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

Referência

- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles, Tetrahedron Letters, 2008, 49(18), 2996-2998

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

Referência

- Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

Referência

- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 40 °C

1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt

1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt

Referência

- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030

1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials

1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products

1-(propan-2-yl)-1H-pyrazol-4-amine Literatura Relacionada

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine) Produtos relacionados

- 1240567-18-3(1-cyclopropyl-1H-pyrazol-4-amine)

- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)

- 97421-13-1(1-Tert-butyl-1H-pyrazol-4-amine)

- 929452-63-1((2E)-N-2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl-3-phenylprop-2-enamide)

- 943419-35-0(Ethyl 3-(2-Amino-5-Bromopyridin-3-Yl)Acrylate)

- 52310-49-3(2-Methyl-8-nitroimidazo[1,2-a]pyridine)

- 2228529-51-7(1-methyl-7-(1H-pyrazol-4-yl)-1H-indole)

- 2309464-13-7(2-({2-[(Benzyloxy)carbonyl]-6-(3-bromopyridin-4-yl)-2-azaspiro[3.4]octan-6-yl}oxy)acetic acid)

- 1804539-71-6(3-Cyano-2,4-dichloro-6-(trifluoromethoxy)pyridine)

- 329903-05-1(2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine

Pureza:99%/99%

Quantidade:10g/25g

Preço ($):210.0/524.0